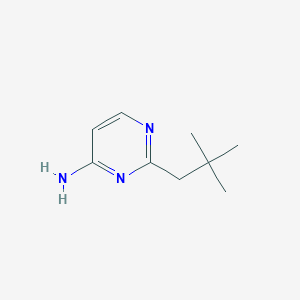

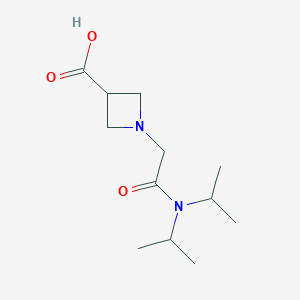

1-(2-(Diisopropylamino)-2-oxoethyl)azetidine-3-carboxylic acid

Übersicht

Beschreibung

Azetidines are four-membered nitrogen-containing heterocycles . They are important in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .

Synthesis Analysis

Azetidines are typically synthesized using a variety of coupling-type reactions . An example of a synthesis method involves the reaction of tert-butyl 3-cyanoazetidine-1-carboxylate with a solution of sodium hydroxide in methanol .Molecular Structure Analysis

The molecular structure of azetidines is characterized by a four-membered ring containing one nitrogen atom . The exact structure of “1-(2-(Diisopropylamino)-2-oxoethyl)azetidine-3-carboxylic acid” would depend on the specific arrangement of its functional groups.Chemical Reactions Analysis

Azetidines can undergo a variety of chemical reactions due to their ring strain . These reactions can be triggered under appropriate conditions . The specific reactions that “1-(2-(Diisopropylamino)-2-oxoethyl)azetidine-3-carboxylic acid” can undergo would depend on its functional groups.Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines can vary depending on their specific structure . For example, 3-Azetidinecarboxylic acid has a melting point of 286 °C (dec.) .Wissenschaftliche Forschungsanwendungen

Role in Protein Synthesis and Ion Transport

Azetidine-2-carboxylic acid, a structural analog of this compound, has been studied for its effects on protein synthesis and ion transport. It does not inhibit protein assembly, but the proteins formed are ineffective as enzymes, impacting ion transport in plants. This research sheds light on the relationship between protein synthesis and ion transport, suggesting potential applications in understanding protein malfunction and its effects on cellular processes (Pitman et al., 1977).

Influence on Peptide Activity

Studies on azetidine-2-carboxylic acid analogs with various heteroatomic side chains offer insights into the influence of conformation on peptide activity. These orthogonally protected amino acid-Aze chimeras serve as tools for studying this influence, suggesting applications in peptide-based therapeutics and research (Sajjadi & Lubell, 2008).

Applications in Organic Synthesis

The reaction of similar compounds with carboxylic acids and cyclic 1,3-diketones demonstrates the potential for organic synthesis, yielding rearranged adducts. These findings indicate applications in the synthesis of complex organic molecules, which could be beneficial in the development of pharmaceuticals and materials science (Vittorelli et al., 1974).

Antimicrobial Activity

Alkaloid compounds related to azetidines, isolated from Albizia lebbeck L. leaves, have shown antimicrobial activity against pathogenic bacteria of urinary tracts. This suggests the potential for developing novel antimicrobial agents from azetidine derivatives, providing a basis for further pharmaceutical research and development (Shenta & Al-Maliki, 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[2-[di(propan-2-yl)amino]-2-oxoethyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-8(2)14(9(3)4)11(15)7-13-5-10(6-13)12(16)17/h8-10H,5-7H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXBMYCKERSZNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)CN1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Diisopropylamino)-2-oxoethyl)azetidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-bromothiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1531259.png)

![1-[(Dipropylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531270.png)

![1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine](/img/structure/B1531275.png)

![4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid](/img/structure/B1531279.png)